1-Methoxycarbonylamino-7-naphthol

Description

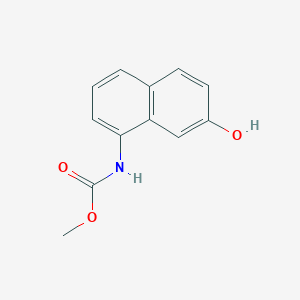

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(7-hydroxynaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFLGGCJZUMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059629 | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-63-8 | |

| Record name | Methyl N-(7-hydroxy-1-naphthalenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxycarbonylamino-7-naphthol (CAS 132-63-8)

Foreword: Navigating the Landscape of a Niche Intermediate

Welcome, esteemed researchers, scientists, and professionals in drug development. This document serves as a comprehensive technical guide to 1-Methoxycarbonylamino-7-naphthol, a niche chemical intermediate with significant potential. The landscape of chemical synthesis and application is vast, and often, compounds like the one detailed herein exist in a space rich with possibility but sparse in consolidated literature. This guide is structured to bridge that gap. It moves beyond a simple recitation of facts to provide a causal narrative—explaining not just the "how" but the "why" behind experimental choices and potential applications. As we delve into the synthesis, characterization, and known applications of this compound, you will find that this guide also serves as a map, indicating both the charted territories of its use as a dye intermediate and the uncharted frontiers of its potential biological significance. Our approach is grounded in scientific integrity, providing you with self-validating protocols and a transparent account of the current state of knowledge, thereby empowering your own research and development endeavors.

Core Molecular Profile and Physicochemical Properties

1-Methoxycarbonylamino-7-naphthol, registered under CAS number 132-63-8, is a naphthol derivative characterized by a methoxycarbonylamino group at the C1 position and a hydroxyl group at the C7 position of the naphthalene ring. This substitution pattern imparts specific chemical reactivity and physical properties that are foundational to its applications. The presence of both a hydroxyl (a hydrogen bond donor and weakly acidic) and a carbamate group (with hydrogen bond accepting capabilities) influences its solubility, melting point, and interaction with other molecules.

The compound is typically a solid at room temperature, appearing as a white to yellow or brown crystalline powder.[1] While it is insoluble in water, it exhibits solubility in organic solvents such as ethanol and dichloromethane.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 132-63-8 | |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | White to yellow/brown crystalline solid | [1] |

| Melting Point | 104 °C | [1] |

| Boiling Point (Predicted) | 361.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [1] |

| Flash Point | 172.6 °C | [1] |

| EINECS Number | 205-070-8 |

Synthesis and Purification: A Two-Step Approach

The synthesis of 1-Methoxycarbonylamino-7-naphthol is not commonly detailed in readily available literature. However, a logical and efficient synthetic pathway can be constructed based on established chemical principles, starting from a more common precursor, 1-naphthylamine-7-sulfonic acid. The process involves two primary stages: the formation of the key intermediate 1-amino-7-naphthol, followed by the methoxycarbonylation of the amino group.

Experimental Protocol: Synthesis of 1-Amino-7-naphthol (Precursor)

This protocol is adapted from established methods for the alkaline fusion of naphthylamine sulfonic acids.[2] The core of this reaction is a nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion at high temperatures.

Causality: The use of a molten alkali (potassium hydroxide, often with sodium hydroxide) is critical to achieve the high temperature and strong nucleophilicity required to break the stable carbon-sulfur bond of the sulfonic acid group. The reaction is maintained within a specific temperature range (210-235 °C) to ensure efficient conversion while minimizing thermal decomposition of the product.

Step-by-Step Methodology:

-

Preparation of the Alkali Melt: In a suitable high-temperature reactor (e.g., a nickel or stainless steel autoclave), charge potassium hydroxide and a smaller molar equivalent of sodium hydroxide. Heat the mixture to 200-240 °C until a homogenous melt is achieved.

-

Reactant Addition: Prepare a 40-65% aqueous solution of the potassium or sodium salt of 1-naphthylamine-7-sulfonic acid.

-

Alkaline Fusion: Slowly and carefully add the sulfonic acid salt solution to the molten alkali while maintaining the reaction temperature between 210-235 °C. The water will evaporate, and the fusion reaction will proceed. Monitor the reaction's completion (typically several hours) via thin-layer chromatography (TLC) of quenched aliquots.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to below 100 °C and cautiously dilute it with water.

-

Purification: Transfer the aqueous solution and filter to remove any insoluble impurities. Carefully acidify the filtrate with hydrochloric acid to precipitate the crude 1-amino-7-naphthol. The product can be further purified by dissolving it in dilute acid to form the hydrochloride salt, filtering, and then neutralizing the filtrate to re-precipitate the purified free base.

-

Drying: Collect the purified 1-amino-7-naphthol by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Methoxycarbonylation of 1-Amino-7-naphthol

This is a standard N-acylation reaction. The nucleophilic amino group of 1-amino-7-naphthol attacks the electrophilic carbonyl carbon of methyl chloroformate.

Causality: The reaction is performed in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an inert solvent (e.g., dichloromethane, tetrahydrofuran) is crucial to dissolve the reactants and facilitate the reaction without participating in it.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the synthesized 1-amino-7-naphthol in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Addition of Base: Add at least one molar equivalent of a suitable base (e.g., triethylamine).

-

Acylation: Cool the solution in an ice bath to 0-5 °C. Slowly add one molar equivalent of methyl chloroformate (ClCOOCH₃) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC until the starting aminonaphthol is consumed.

-

Quenching and Extraction: Quench the reaction by adding water. If necessary, adjust the pH to be neutral or slightly acidic. Extract the product into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer sequentially with dilute acid (to remove excess base), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 1-Methoxycarbonylamino-7-naphthol.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-Methoxycarbonylamino-7-naphthol.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

Principle of Method: The analyte is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). More polar impurities will elute earlier, while the relatively nonpolar product will be retained longer.

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid for better peak shape).[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 220-280 nm range).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic naphthalene coupling patterns.

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.

-

Amine Proton (-NH): A singlet or broad singlet, typically downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to three protons.

Applications in Chemical Synthesis

The primary documented application of 1-Methoxycarbonylamino-7-naphthol is as an intermediate in the synthesis of azo dyes.[6]

Role as a Coupling Component in Azo Dye Synthesis

Azo dyes are formed via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The naphthol ring system, activated by the electron-donating hydroxyl group, makes 1-Methoxycarbonylamino-7-naphthol an excellent coupling component.

Causality: The azo coupling is an electrophilic aromatic substitution reaction. The highly reactive diazonium ion (Ar-N₂⁺) acts as the electrophile. The -OH group on the naphthol ring is a powerful activating group, directing the electrophilic attack to the ortho position (C8). The reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group to the more strongly activating phenoxide ion, thus increasing the rate of reaction.

Experimental Protocol: Synthesis of an Exemplary Azo Dye

-

Diazotization: Dissolve the chosen primary aromatic amine (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent). Stir for 15-20 minutes at this temperature to form the diazonium salt solution.

-

Preparation of Coupling Component: In a separate beaker, dissolve 1-Methoxycarbonylamino-7-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the naphthol derivative with vigorous stirring. A colored precipitate of the azo dye should form immediately.[3][7]

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete. Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.

Biological and Pharmacological Profile: An Area of Untapped Potential

A thorough review of current scientific literature reveals a significant gap in the specific biological and pharmacological data for 1-Methoxycarbonylamino-7-naphthol. However, the broader class of naphthol and naphthalene derivatives exhibits a wide range of biological activities, suggesting that this compound could be a valuable scaffold for investigation in drug discovery.

Naphthol derivatives have been reported to possess antioxidant, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory activities.[8][9] Furthermore, various synthetic naphthalene-containing compounds have been screened and identified as potential anticancer agents, acting through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways like the EGFR/PI3K/Akt pathway.[8][9]

The structural motifs present in 1-Methoxycarbonylamino-7-naphthol—a naphthalene core, a hydroxyl group, and a carbamate linker—are found in various pharmacologically active molecules. The carbamate group, in particular, is a well-known pharmacophore present in numerous approved drugs. This suggests that 1-Methoxycarbonylamino-7-naphthol could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Given the lack of direct biological data, this area is ripe for exploration. Researchers are encouraged to perform initial screenings, such as cytotoxicity assays against various cancer cell lines (e.g., MTT assay) and enzyme inhibition assays, to uncover the potential pharmacological profile of this compound.[10]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 1-Methoxycarbonylamino-7-naphthol.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]

Conclusion

1-Methoxycarbonylamino-7-naphthol (CAS 132-63-8) is a well-defined chemical entity with established utility as a dye intermediate. This guide has provided a robust, scientifically-grounded framework for its synthesis, purification, and analytical characterization, along with a practical protocol for its primary application. While its role in materials science is clear, its potential in the life sciences remains largely unexplored. The structural features of this molecule, viewed in the context of the known bioactivities of related naphthol and carbamate compounds, present a compelling case for its investigation as a scaffold in drug discovery. It is our hope that this in-depth guide will not only facilitate its use in current applications but also inspire new avenues of research into its potential pharmacological value.

References

-

COLORCOM LTD. Manufacturer Supply 1-Methoxycarbonylamino-7-naphthol With Competitive Price. [Link]

- Zaloudek, J., & Tous, K. (1991). Method of 1-amino-7-naphthol preparation. CS273936B1.

-

University of California, Irvine. The Synthesis of Azo Dyes. [Link]

-

LookChem. CAS No.132-63-8,1-Methoxycarbonylamino-7-naphthol Suppliers. [Link]

- I. G. Farbenindustrie Aktiengesellschaft. (1943). Amino-hydroxynaphthalene sulphonic acids or their n-substitution products and a process for making the same. US2335237A.

-

ChemBK. 7-AMINO-1-NAPHTHOL-3-SULFONIC ACID. [Link]

- Servier. (2009). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. US7476751B2.

-

Scribd. Azo Dye Synthesis and Fabric Dyeing. [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(15), 4987. [Link]

-

International Journal of Advanced Research. ISSN: 2320-5407. [Link]

-

The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye. [Link]

-

SIELC Technologies. Separation of 2-Amino-7-naphthol on Newcrom R1 HPLC column. [Link]

-

Erdoğan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. [Link]

-

Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(34), 23937-23953. [Link]

-

Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]

- 3. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. 1-methoxycarbonylamino-7-naphthol | 132-63-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 1-Methoxycarbonylamino-7-naphthol | 132-63-8 [chemicalbook.com]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methoxycarbonylamino-7-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycarbonylamino-7-naphthol, a derivative of the versatile naphthol scaffold, presents an intriguing yet underexplored molecule in the landscape of chemical research and drug discovery. This technical guide provides a comprehensive overview of its known properties and offers scientifically grounded postulations on its synthesis, potential biological activities, and avenues for future investigation. While specific experimental data on this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a foundational resource for researchers. We will delve into its chemical identity, propose a viable synthetic route, discuss potential mechanisms of action based on the bioactivities of the naphthol and carbamate moieties, and outline experimental and analytical protocols for its characterization. This guide aims to serve as a catalyst for further research into the potential applications of 1-Methoxycarbonylamino-7-naphthol.

Introduction and Chemical Identity

1-Methoxycarbonylamino-7-naphthol, with the CAS Number 132-63-8, is an organic compound that merges a naphthalene backbone with a methoxycarbonylamino group.[1][2][3][4][][6][7][8][9][10][11] Naphthalene and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from dye intermediates to the core of various therapeutic agents.[6][12] The naphthol moiety, a hydroxylated naphthalene, is known to be a precursor for a variety of pharmaceuticals and insecticides.[12][13] The introduction of a carbamate group (-NHCOOR) can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its metabolic stability or altering its interaction with biological targets.

Given the limited specific research on 1-Methoxycarbonylamino-7-naphthol, this guide will leverage data from analogous structures to provide a robust starting point for its scientific exploration. Its structural features suggest potential for further chemical modification and evaluation in various biological assays.

Physicochemical Properties

A compilation of the known physicochemical properties of 1-Methoxycarbonylamino-7-naphthol is presented in Table 1. This data has been aggregated from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.

| Property | Value | Source(s) |

| CAS Number | 132-63-8 | [1][2][3][4][][6][7][8][9][10][11] |

| Molecular Formula | C12H11NO3 | [2][][8][9] |

| Molecular Weight | 217.22 g/mol | [2][][8][9] |

| Appearance | Brown or grey powder | [4][8] |

| Melting Point | 104 °C | [8] |

| Boiling Point | 361.9 ± 15.0 °C (Predicted) | [8] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [2][][8] |

| InChI Key | DZNFLGGCJZUMEM-UHFFFAOYSA-N | [2][][8] |

| SMILES | COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | [2][] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 1-amino-7-naphthol with methyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of 1-Methoxycarbonylamino-7-naphthol.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 1-amino-7-naphthol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add methyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological effects of 1-Methoxycarbonylamino-7-naphthol are currently absent from the scientific literature. However, by examining the activities of its constituent moieties, we can hypothesize potential areas of interest for future research.

The Naphthol Scaffold

Naphthol derivatives are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Properties: Many naphthol-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[14]

-

Anticancer Activity: The naphthalene nucleus is a common feature in many anticancer agents, and various derivatives have shown cytotoxic effects against cancer cell lines.[12][15]

-

Enzyme Inhibition: Some naphthol derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[16][17]

The Carbamate Functional Group

Carbamates are a crucial class of compounds in medicine and agriculture. They are known to act as:

-

Cholinesterase Inhibitors: This is a well-established mechanism for many carbamate-based drugs and insecticides.

-

Modulators of other Enzymatic and Receptor Systems: The carbamate group can participate in hydrogen bonding and other interactions with biological macromolecules, leading to a variety of pharmacological effects.

Hypothesized Signaling Pathway Involvement

Given the known activities of related compounds, 1-Methoxycarbonylamino-7-naphthol could potentially interact with signaling pathways involved in cell proliferation, apoptosis, or neurotransmission. For instance, if it exhibits anticancer properties, it might influence pathways such as the PI3K/Akt/mTOR or MAPK pathways.

Caption: Hypothesized biological interactions of the topic compound.

Experimental and Analytical Protocols

To characterize 1-Methoxycarbonylamino-7-naphthol and investigate its potential biological activities, a series of standard experimental and analytical techniques would be employed.

Analytical Characterization Workflow

Caption: Analytical workflow for structural and purity confirmation.

In Vitro Biological Assays (Proposed)

-

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: MTT or similar cell viability assays on various cancer cell lines to determine the IC50 value.

-

Enzyme Inhibition Assays: In vitro assays to assess the inhibitory activity against specific enzymes, such as acetylcholinesterase, based on the hypothesized mechanisms of action.

Toxicology and Safety

Specific toxicological data for 1-Methoxycarbonylamino-7-naphthol is not available. Therefore, a conservative approach to handling is recommended, drawing on the safety information for the parent compound, 1-naphthol.

General Hazards of 1-Naphthol:

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

1-Methoxycarbonylamino-7-naphthol represents a molecule with untapped potential. While current direct research is sparse, its structural components suggest promising avenues for investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided a foundational overview by synthesizing available data and extrapolating from related compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol and fully characterizing the compound using modern analytical techniques.

-

Systematic Biological Screening: Evaluating the compound in a broad range of biological assays to identify any antimicrobial, anticancer, or other pharmacologically relevant activities.

-

Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-Methoxycarbonylamino-7-naphthol to understand how structural modifications impact its activity.

By providing this initial framework, it is hoped that this guide will stimulate further scientific inquiry into this intriguing naphthol derivative.

References

- A three-component novel synthesis of 1-carbamato-alkyl-2-naphthol deriv

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Mexican Chemical Society.

- Cayman Chemical.

- Wang, M., et al. (2013). A convenient three-component synthesis of carbamatoalkyl naphthols catalyzed by cerium ammonium nitrate. Bulletin of The Chemical Society of Ethiopia.

-

Erdogan, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

- Studies in 2-Naphthol Deriv

- The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. SciSpace.

- Naphthol derivatives in bioactive molecules and ligands.

- Safety Data Sheet - 1-Naphthol. Fisher Scientific.

- SAFETY DATA SHEET - 1-Naphthol. Thermo Fisher Scientific.

-

Wikipedia. 1-Naphthol. [Link]

-

Erdogan, M., et al. (2021). Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. [Link]

-

LookChem. CAS No.132-63-8,1-Methoxycarbonylamino-7-naphthol Suppliers. [Link]

- Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry.

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.

-

Molnar, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. [Link]

-

Jiangsu Qianyu Molecular Technology Co., LTD. 132-63-8|1-Methoxycarbonylamino-7-naphthol. [Link]

- Google Patents.

- Analytical Methods. Royal Society of Chemistry.

- Biological Activity of N

-

Organic Syntheses Procedure. 2-Naphthol, 1-amino-, hydrochloride. [Link]

- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences.

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

European Commission. 1-NAPHTHOL. [Link]

- Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.

- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Centers for Disease Control and Prevention.

- Health Effects Institute Special Report 16 Section on Naphthalene. Health Effects Institute.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1-Methoxycarbonylamino-7-naphthol | 132-63-8 [chemicalbook.com]

- 4. 1-Methoxycarbonylamino-7-naphthol | CAS:132-63-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. 132-63-8|1-Methoxycarbonylamino-7-naphthol|Jiangsu Qianyu Molecular Technology Co., LTD. [jq-molecular.com]

- 10. 1-methoxycarbonylamino-7-naphthol | 132-63-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. 1-Methoxycarbonylamino-7-naphthol CAS 132-63-8 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 14. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 19. fishersci.com [fishersci.com]

1-Methoxycarbonylamino-7-naphthol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methoxycarbonylamino-7-naphthol (CAS: 132-63-8)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Methoxycarbonylamino-7-naphthol (CAS No. 132-63-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates critical data on the compound's identification, spectroscopic profile, and reactivity. It presents detailed, field-proven protocols for its analysis and purification, grounded in established chemical principles. The guide also explores its role as a valuable intermediate in the synthesis of dyes and its potential in pharmaceutical research, supported by authoritative references.

Introduction

1-Methoxycarbonylamino-7-naphthol, also known as Methyl N-(7-hydroxy-1-naphthalenyl)carbamate, is a bifunctional organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) group and a methoxycarbonylamino (-NHCOOCH₃) group. This unique combination of a phenol and a carbamate moiety on a rigid polycyclic aromatic scaffold makes it a molecule of significant interest in synthetic and medicinal chemistry.

While primarily utilized as a dye intermediate, its structural motifs are prevalent in biologically active molecules.[1][2] The naphthol structure is a known pharmacophore, and carbamate linkages are common in pharmaceuticals and agrochemicals.[3] Research into related 1-naphthol derivatives has revealed promising activity as enzyme inhibitors, including for acetylcholinesterase and carbonic anhydrase, highlighting the potential for this compound in drug discovery pipelines.[4] This guide serves as a foundational resource for understanding and utilizing 1-Methoxycarbonylamino-7-naphthol in research and development.

Compound Identification

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for 1-Methoxycarbonylamino-7-naphthol.

| Identifier | Value |

| IUPAC Name | methyl N-(7-hydroxynaphthalen-1-yl)carbamate[5] |

| Synonyms | 1-Methoxycarbonylamino-7-naphthol, Methyl (7-hydroxynaphthalen-1-yl)carbamate, N-(7-hydroxy-1-naphthyl)carbamic acid methyl ester[3][6] |

| CAS Number | 132-63-8[1][6][][8] |

| Molecular Formula | C₁₂H₁₁NO₃[6][] |

| Molecular Weight | 217.22 g/mol [5][6][] |

| InChI Key | DZNFLGGCJZUMEM-UHFFFAOYSA-N[] |

| Canonical SMILES | COC(=O)NC1=CC=CC2=C1C=C(C=C2)O[5][] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Appearance | White to yellow or brown crystalline solid/powder. | [6][8] |

| Melting Point | ~104 °C | [6] |

| Boiling Point | 361.9 ± 15.0 °C (Predicted) | [6] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [6][] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane. | [6] |

| Flash Point | 172.6 °C | [6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While experimental spectra are the gold standard, the following sections describe the expected spectroscopic features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the naphthalene ring would appear as a series of multiplets in the δ 7.0-8.0 ppm range. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The carbamate proton (N-H) is expected to be a singlet between δ 8.5-9.5 ppm, while the phenolic proton (O-H) would appear as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show signals for the six unique aromatic carbons in the naphthalene ring. The carbonyl carbon of the carbamate group is expected around δ 155 ppm, and the methoxy carbon should appear near δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

O-H Stretch (Phenolic): A broad band in the 3100-3600 cm⁻¹ region.

-

N-H Stretch (Carbamate): A moderate, sharp peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=O Stretch (Carbamate): A strong, sharp absorption in the 1700-1730 cm⁻¹ range.[9]

-

C=C Stretch (Aromatic): Multiple sharp bands between 1450-1600 cm⁻¹.

-

C-O Stretch (Phenol/Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak ([M]⁺) corresponding to its monoisotopic mass of approximately 217.07 Da.[5] Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a reliable method for assessing the purity of 1-Methoxycarbonylamino-7-naphthol. A reverse-phase method is highly effective for this type of moderately polar aromatic compound.[10]

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and water with an acid modifier. A typical composition is 70:30 (v/v) MeCN:Water + 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[10]

-

Causality: The acetonitrile provides the organic character to elute the compound, while the water provides polarity. The acid modifier sharpens peaks by ensuring the phenolic proton is consistently protonated.

-

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Monitor absorbance at a wavelength where the naphthalene chromophore absorbs strongly, typically around 254 nm or 280 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Caption: Workflow for HPLC purity analysis.

Synthesis and Purification

The synthesis of 1-Methoxycarbonylamino-7-naphthol can be logically approached from its precursor, 1-amino-7-naphthol.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from 1-aminonaphthalene-7-sulfonic acid.

-

Step 1: Caustic Fusion to form 1-Amino-7-naphthol. The sulfonic acid group is replaced by a hydroxyl group via nucleophilic aromatic substitution under harsh conditions. The sodium salt of 1-aminonaphthalene-7-sulfonic acid is heated with a strong base like potassium or sodium hydroxide at high temperatures (e.g., 230-320 °C) to yield 1-amino-7-naphthol after acidification.[11]

-

Step 2: Carbamate Formation. The resulting 1-amino-7-naphthol is then reacted with methyl chloroformate (CH₃OCOCl) in the presence of a base such as sodium hydroxide or pyridine. This is a classic Schotten-Baumann reaction, where the base neutralizes the HCl byproduct and facilitates the nucleophilic attack of the amino group on the chloroformate.

Caption: Proposed two-step synthesis pathway.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for success.

-

Solvent Selection: Given the compound's solubility profile, a mixed solvent system of ethanol and water is ideal.[6] A similar system has been used effectively for related naphthalenic structures.[12]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Causality: Using the minimum volume ensures the solution is saturated, which is necessary for crystallization upon cooling.

-

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through fluted filter paper to remove the charcoal.

-

Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

-

Causality: Water acts as an anti-solvent. By bringing the solution to the cloud point, you create a supersaturated solution that will yield crystals upon slow cooling.

-

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be verified by melting point analysis and the HPLC method described previously.

Chemical Reactivity and Applications

-

Reactivity: The molecule possesses three reactive sites:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. It can undergo O-alkylation or O-acylation reactions.[3]

-

Carbamate Group: The N-H bond is weakly acidic, and the carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a ketone due to resonance with the nitrogen and oxygen atoms.

-

Naphthalene Ring: The electron-donating nature of the -OH and -NHCOOCH₃ groups activates the ring towards electrophilic aromatic substitution.

-

-

Applications:

-

Dye Intermediate: This is a primary application, where the naphthalene core serves as a chromophore, and the functional groups can be modified to tune the color and properties of dyes.[1][2]

-

Pharmaceutical/Agrochemical Research: The compound's structure makes it an attractive scaffold for building more complex molecules. The biological activities observed in similar 1-naphthol derivatives suggest its potential as a starting point for developing new therapeutic agents or pesticides.[3][4]

-

Safety and Handling

-

Hazard Identification: According to aggregated GHS data, 1-Methoxycarbonylamino-7-naphthol is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][13]

-

Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place. Containers must be kept tightly closed to prevent moisture absorption and contamination.[2][6]

Conclusion

1-Methoxycarbonylamino-7-naphthol is a well-defined chemical entity with established physical properties and a predictable reactivity profile. Its primary role as a dye intermediate is complemented by its significant potential as a building block in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently handle, analyze, and utilize this versatile compound in their research endeavors.

References

- COLORCOM LTD. (n.d.). Manufacturer Supply 1-Methoxycarbonylamino-7-naphthol With Competitive Price.

- Alfa Chemistry. (n.d.). CAS 132-63-8 1-Methoxycarbonylamino-7-naphthol.

- BOC Sciences. (n.d.). CAS 132-63-8 1-Methoxycarbonylamino-7-naphthol.

- Huateng Pharma. (n.d.). 1-Methoxycarbonylamino-7-naphthol | CAS:132-63-8.

- Jiangsu Qianyu Molecular Technology Co., LTD. (n.d.). 132-63-8|1-Methoxycarbonylamino-7-naphthol.

- CymitQuimica. (n.d.). CAS 132-63-8: Methyl N-(7-hydroxy-1-naphthalenyl)carbamate.

- National Center for Biotechnology Information. (n.d.). Methyl 7-hydroxy-1-naphthylcarbamate. PubChem Compound Database.

- SIELC Technologies. (2018). Carbamic acid, (7-hydroxy-1-naphthalenyl)-, methyl ester.

- Chemical Bull Pvt. Ltd. (n.d.). 1-methoxycarbonylamino-7-naphthol | 132-63-8.

- Echemi. (n.d.). Methyl N-(7-hydroxy-1-naphthalenyl)carbamate.

- Illinois State University. (2015). Infrared Spectroscopy.

- Google Patents. (2005). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

- PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.

- ChemicalBook. (n.d.). 1-Amino-7-naphthol synthesis.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-methoxycarbonylamino-7-naphthol | 132-63-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CAS 132-63-8: Methyl N-(7-hydroxy-1-naphthalenyl)carbamate [cymitquimica.com]

- 4. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 7-hydroxy-1-naphthylcarbamate | C12H11NO3 | CID 67240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manufacturer Supply 1-Methoxycarbonylamino-7-naphthol With Competitive Price, CasNo.132-63-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 8. 1-Methoxycarbonylamino-7-naphthol | CAS:132-63-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Carbamic acid, (7-hydroxy-1-naphthalenyl)-, methyl ester | SIELC Technologies [sielc.com]

- 11. 1-Amino-7-naphthol synthesis - chemicalbook [chemicalbook.com]

- 12. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

1-Methoxycarbonylamino-7-naphthol molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Methoxycarbonylamino-7-naphthol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 1-Methoxycarbonylamino-7-naphthol (CAS No. 132-63-8).[1][2][3] Designed for researchers and professionals in drug development, this document delves into the strategic importance of the carbamate and naphthol moieties, offers a detailed, field-proven synthesis protocol, and outlines the analytical methodologies required for unambiguous structural elucidation. By integrating foundational chemical principles with practical application, this guide serves as an essential resource for the utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of Naphthalene-Carbamate Scaffolds

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future pharmacokinetic and pharmacodynamic profiles of a drug candidate. The naphthalene ring system is a privileged structure, appearing in numerous FDA-approved drugs like Propranolol, Naproxen, and Bedaquiline, owing to its rigid, lipophilic nature which facilitates effective binding to a wide array of biological targets.[4] When combined with a carbamate (or urethane) functional group, the resulting scaffold gains significant advantages.

The carbamate moiety is a cornerstone in modern drug design for several key reasons:

-

Metabolic Stability : Carbamates are often employed as bioisosteres for amide bonds.[5][6] This substitution enhances metabolic stability by conferring resistance to proteolytic enzymes that would otherwise cleave a native peptide linkage.[7][8]

-

Modulation of Physicochemical Properties : The carbamate group can fine-tune a molecule's properties, such as cell membrane permeability and bioavailability.[6][7][9]

-

Pharmacophore Interaction : The N-H and C=O groups within the carbamate linkage are excellent hydrogen bond donors and acceptors, respectively, allowing for specific and high-affinity interactions with protein targets.[8]

1-Methoxycarbonylamino-7-naphthol represents a strategic fusion of these two powerful pharmacophores. The 1,7-substitution pattern on the naphthalene core provides a specific spatial arrangement of the carbamate and hydroxyl groups, creating a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of 1-Methoxycarbonylamino-7-naphthol are summarized below.

| Property | Value | Source |

| CAS Number | 132-63-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][] |

| Molecular Weight | 217.22 g/mol | [2][3][] |

| Appearance | Powder | [11] |

| Synonyms | Methyl 7-hydroxy-1-naphthylcarbamate, Methyl N-(7-hydroxynaphthalen-1-yl)carbamate | [3][11] |

| SMILES | COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | [] |

| InChI Key | DZNFLGGCJZUMEM-UHFFFAOYSA-N | [3][] |

Synthesis and Mechanistic Rationale

The synthesis of 1-Methoxycarbonylamino-7-naphthol is a robust and logical process, typically achieved via a two-stage workflow. The first stage involves the synthesis of the key precursor, 1-amino-7-naphthol, followed by the carbamoylation of the amino group.

Synthesis Workflow Overview

The logical flow from a sulfonated naphthalene precursor to the final carbamate product is a well-established route in industrial and laboratory synthesis. This process is designed for high yield and purity, ensuring a quality starting material for subsequent reactions.

Caption: Two-stage synthesis workflow for 1-Methoxycarbonylamino-7-naphthol.

Experimental Protocol: Synthesis of 1-Methoxycarbonylamino-7-naphthol

This protocol details the conversion of 1-amino-7-naphthol to the target compound. The reaction of an amine with a chloroformate is a classic, high-yielding method for carbamate synthesis.[12][13]

Expertise & Causality: The choice of methyl chloroformate is deliberate; it is a highly reactive acylating agent that readily forms the desired methyl carbamate.[14][15] The reaction is performed under anhydrous conditions to prevent hydrolysis of the chloroformate. A base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Cooling the reaction initially is a critical safety and purity measure to control the exothermic nature of the acylation.

Protocol:

-

Materials & Equipment:

-

1-Amino-7-naphthol (1.0 equiv)

-

Methyl Chloroformate (1.1 equiv)[15]

-

Anhydrous Pyridine or Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (N₂ or Ar)

-

Standard workup and purification glassware

-

-

Reaction Setup:

-

Under an inert atmosphere, dissolve 1-amino-7-naphthol (1.0 equiv) and the base (e.g., pyridine, 1.2 equiv) in anhydrous DCM in the three-necked flask.

-

Equip the flask with a magnetic stirrer and a dropping funnel containing methyl chloroformate (1.1 equiv).

-

Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction and minimize side-product formation.

-

-

Reaction Execution:

-

Add the methyl chloroformate dropwise from the dropping funnel to the cooled amine solution over 30-60 minutes. Maintain vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

-

Workup & Purification (Self-Validating System):

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Each wash validates the removal of specific impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-Methoxycarbonylamino-7-naphthol.

-

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure of 1-Methoxycarbonylamino-7-naphthol requires a synergistic application of modern spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Logical workflow for the spectroscopic structural elucidation.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides the most direct evidence for the elemental composition (C₁₂H₁₁NO₃).

-

Expected Observation: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 218.0761, confirming the molecular formula. The nominal mass spectrum would show a molecular ion [M]⁺ at m/z 217.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is unparalleled for the rapid identification of key functional groups by detecting their characteristic vibrational frequencies.[16] For 1-Methoxycarbonylamino-7-naphthol, IR confirms the presence of the hydroxyl, carbamate, and aromatic moieties.

-

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Feature | Significance |

| 3600 - 3100 | O-H Stretch (broad) | Phenolic Hydroxyl | Confirms the '-naphthol' part of the name.[16] |

| ~3300 | N-H Stretch | Carbamate Amine | Confirms the '-amino' part of the name. |

| ~1720 | C=O Stretch | Carbamate Carbonyl | A strong, sharp peak characteristic of the carbamate group. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the presence of the naphthalene core. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic system. |

| ~1250 | C-O Stretch | Ester Linkage | Confirms the ester component of the carbamate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed structural information, mapping out the complete carbon-hydrogen framework and establishing connectivity. ¹H NMR reveals the number and electronic environment of all protons, while ¹³C NMR does the same for the carbon atoms.

-

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

-

Causality: DMSO-d₆ is a suitable solvent as it will solubilize the compound and its residual water peak will not obscure relevant signals. The phenolic and amide protons are expected to be broad and exchangeable with D₂O. Chemical shifts are influenced by the electron-donating (-OH, -NH) and electron-withdrawing (-C=O) nature of the substituents on the naphthalene ring.[17][18]

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~9.80 | br s | 1H | Ar-OH | Broad singlet for the acidic phenolic proton. |

| ~8.50 | br s | 1H | NH | Broad singlet for the amide proton. |

| 7.80 - 7.20 | m | 6H | Ar-H | Complex multiplet region for the 6 protons on the naphthalene ring. |

| 3.75 | s | 3H | -OCH₃ | Sharp singlet confirming the methyl group of the carbamate. |

-

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

-

Expected Observation: The spectrum would show 12 distinct carbon signals. The carbamate carbonyl carbon would appear downfield (~154 ppm), while the carbon attached to the hydroxyl group would be around 155 ppm. The methoxy carbon would be a sharp signal around 52 ppm. The remaining 10 signals in the aromatic region (110-140 ppm) would correspond to the naphthalene ring carbons.

-

Applications in Drug Discovery

The structure of 1-Methoxycarbonylamino-7-naphthol makes it a valuable intermediate for building more complex molecules. The phenolic hydroxyl group serves as a handle for etherification or esterification, while the carbamate nitrogen can potentially be further functionalized. Its role as a dye intermediate also highlights its chromophoric properties, which can be exploited in the design of fluorescent probes or diagnostic agents.[11][19][20] The naphthalene core itself is a versatile platform in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer and anti-inflammatory properties.[4]

Conclusion

1-Methoxycarbonylamino-7-naphthol is a strategically designed molecule whose structure has been optimized by the convergence of two medicinally relevant scaffolds: naphthalene and carbamate. Its synthesis is straightforward and scalable, and its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. The detailed analysis presented in this guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently employ this compound as a key building block in the synthesis of novel therapeutic agents and chemical probes.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Organic carbamates in drug design and medicinal chemistry. PubMed. Retrieved from [Link]

-

Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1030. [Link]

-

Entrepreneur India. (n.d.). How to Start a 1-Acetamido-7-naphthol Manufacturing Business? Retrieved from [Link]

-

ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

- Google Patents. (n.d.). CS273936B1 - Method of 1-amino-7-naphthol preparation.

- Google Patents. (n.d.). CS279089A1 - Method of 1-amino-7-naphthol preparation.

-

National Center for Biotechnology Information. (n.d.). Methyl 7-hydroxy-1-naphthylcarbamate. PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl chloroformate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central. Retrieved from [Link]

-

XINGYUN. (n.d.). CAS 118-46-7 Applications: Unlocking the Potential of 1-Amino-7-naphthol. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 241-267. [Link]

Sources

- 1. 1-Methoxycarbonylamino-7-naphthol | 132-63-8 [chemicalbook.com]

- 2. 1-Methoxycarbonylamino-7-naphthol | CAS:132-63-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. Methyl 7-hydroxy-1-naphthylcarbamate | C12H11NO3 | CID 67240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. 1-methoxycarbonylamino-7-naphthol | 132-63-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. Carbamate - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. niir.org [niir.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Synthesis of 1-Methoxycarbonylamino-7-naphthol

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis pathway for 1-methoxycarbonylamino-7-naphthol, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed narrative that combines established chemical principles with practical, field-proven insights. The guide elucidates a robust two-step synthesis, commencing with the production of the critical precursor, 1-amino-7-naphthol, via the industrially significant alkaline fusion of 1-naphthylamine-7-sulfonic acid. Subsequently, it details the N-methoxycarbonylation of the resulting aminonaphthol to yield the final product. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Introduction

1-Methoxycarbonylamino-7-naphthol, also known as methyl N-(7-hydroxynaphthalen-1-yl)carbamate, is a carbamate derivative of hydroxynaphthalene that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a hydroxyl group on the naphthalene ring and a carbamate moiety, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1] This guide focuses on a well-established and scalable two-step synthesis pathway, providing both the theoretical underpinnings and detailed experimental protocols necessary for its successful implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of 1-methoxycarbonylamino-7-naphthol is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-amino-7-naphthol, from 1-naphthylamine-7-sulfonic acid (also known as 1,7-Cleve's acid). The second step is the selective N-methoxycarbonylation of 1-amino-7-naphthol to yield the desired final product.

Caption: Overall synthesis pathway for 1-methoxycarbonylamino-7-naphthol.

Part 1: Synthesis of 1-Amino-7-naphthol via Alkaline Fusion

The traditional and industrially prevalent method for the synthesis of 1-amino-7-naphthol is the alkaline fusion of an alkali salt of 1-naphthylamine-7-sulfonic acid.[2] This reaction is a nucleophilic aromatic substitution, where the sulfonate group is displaced by a hydroxyl group under harsh basic conditions and high temperatures.

Mechanism of Alkaline Fusion

The alkaline fusion of aryl sulfonates proceeds through a nucleophilic aromatic substitution mechanism. Under high temperatures, the hydroxide ion acts as a potent nucleophile, attacking the carbon atom bearing the sulfonate group. The highly electronegative sulfonate group is a good leaving group, facilitating the substitution. The electron-rich aromatic ring is generally resistant to nucleophilic attack, hence the requirement for forcing conditions (high temperature and a strong nucleophile).

Experimental Protocol: Alkaline Fusion of 1-Naphthylamine-7-sulfonic acid

This protocol is based on established industrial practices and patent literature, optimized for laboratory scale.[2][3]

Reagents and Materials:

-

1-Naphthylamine-7-sulfonic acid (or its sodium/potassium salt)

-

Potassium Hydroxide (KOH)

-

Sodium Hydroxide (NaOH) (optional, can be used in combination with KOH)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for neutralization

-

Deionized water

-

High-temperature reaction vessel (e.g., a nickel or stainless steel autoclave)

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Alkaline Melt: In a high-temperature reaction vessel, prepare a melt of potassium hydroxide (and optionally sodium hydroxide). For example, a 70% aqueous solution of potassium hydroxide can be heated to 200-210°C to form a molten mass.[2]

-

Addition of the Sulfonic Acid Salt: Gradually add a 40-65% aqueous solution of the potassium salt of 1-naphthylamine-7-sulfonic acid to the molten alkali with vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 210°C and 235°C.[2] The use of an aqueous solution of the sulfonate salt, as opposed to the dry solid, helps to mitigate the exothermic neutralization reaction and prevent excessive resin formation.[2]

-

Reaction Completion: Maintain the reaction mixture at approximately 230°C for several hours (e.g., 6 hours) to ensure the completion of the fusion reaction.[3]

-

Workup and Isolation:

-

After the reaction is complete, carefully and slowly dilute the hot melt with water.

-

Neutralize the resulting aqueous solution with a mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of 4.5-6.0.[3] This will precipitate the crude 1-amino-7-naphthol.

-

Filter the crude product using a Buchner funnel and wash it with fresh water.

-

-

Purification:

-

The crude 1-amino-7-naphthol can be purified by dissolving it in a dilute acidic solution (e.g., aqueous HCl) to form its water-soluble hydrochloride salt.[2]

-

Filter the solution to remove any insoluble impurities.

-

Neutralize the filtrate with a base to re-precipitate the purified 1-amino-7-naphthol.

-

Collect the purified product by filtration, wash with water, and dry under vacuum. An 80% yield of 1-amino-7-naphthol with a melting point of 207°C has been reported.[3]

-

Part 2: Synthesis of 1-Methoxycarbonylamino-7-naphthol

The second and final step in the synthesis is the N-methoxycarbonylation of 1-amino-7-naphthol. This is a type of N-acylation reaction where a methoxycarbonyl group is introduced onto the nitrogen atom of the amino group. Methyl chloroformate is a common and effective reagent for this transformation.

Mechanism of N-Methoxycarbonylation

The reaction between an amine and an acyl chloride (in this case, methyl chloroformate) is a classic nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl chloroformate. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the stable carbamate product. A base is often used to neutralize the hydrochloric acid byproduct.[5]

Caption: Mechanism of N-acylation with a chloroformate.

Experimental Protocol: N-Methoxycarbonylation of 1-Amino-7-naphthol

This protocol is a generalized procedure for the N-acylation of an aromatic amine with methyl chloroformate and can be adapted for 1-amino-7-naphthol.[6]

Reagents and Materials:

-

1-Amino-7-naphthol

-

Methyl chloroformate

-

A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Stirring apparatus

-

Reaction vessel with a dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 1-amino-7-naphthol in a suitable solvent in a reaction vessel. If using an organic solvent, ensure it is anhydrous. Alternatively, a biphasic system with an aqueous solution of a base like sodium bicarbonate can be employed.

-

Base Addition: Add the base to the solution. The base will neutralize the HCl generated during the reaction.

-

Addition of Methyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup:

-

If a biphasic system is used, separate the organic layer. If an organic solvent was used, wash the reaction mixture with water, a dilute acid solution (to remove any unreacted amine and base), and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 1-methoxycarbonylamino-7-naphthol. A melting point of 105-107°C has been reported for the product.[6]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Amino-7-naphthol | C₁₀H₉NO | 159.19 | 207 | Light gray to off-white solid |

| 1-Methoxycarbonylamino-7-naphthol | C₁₂H₁₁NO₃ | 217.22 | 105-107 | Gray-black powder/crystals |

Characterization Data for 1-Methoxycarbonylamino-7-naphthol:

-

¹H NMR & ¹³C NMR: The NMR spectra would confirm the presence of the naphthalene ring protons, the methoxy group, and the carbamate functionality. The exact chemical shifts are dependent on the solvent used for analysis.[7][8][9]

-

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3500 cm⁻¹), the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and aromatic C-H and C=C stretches.[9]

Conclusion

The synthesis of 1-methoxycarbonylamino-7-naphthol presented in this guide outlines a reliable and scalable pathway for producing this valuable chemical intermediate. By providing a detailed explanation of the underlying chemical principles of both the alkaline fusion and N-methoxycarbonylation steps, alongside comprehensive experimental protocols, this document serves as a practical resource for researchers and professionals in the field of organic synthesis and drug development. The emphasis on causality, procedural detail, and authoritative referencing is intended to empower scientists to confidently and safely implement this synthesis in their own laboratories.

References

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. (URL: [Link])

- CS273936B1 - Method of 1-amino-7-naphthol preparation - Google P

-

Cas no 132-63-8 (Methyl (7-hydroxynaphthalen-1-yl)carbamate). (URL: [Link])

-

N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])

-

N-Acylation Reactions of Amines - OUCI. (URL: [Link])

-

1,4-aminonaphthol hydrochloride - Organic Syntheses Procedure. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-